(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound "(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide" is a benzamide derivative featuring a benzo[d]thiazole core substituted with a 2-ethoxyethyl group at position 3 and a diethylsulfamoyl moiety at position 4 of the benzamide ring. This structure combines sulfonamide and benzothiazole pharmacophores, which are often associated with diverse pharmacological activities, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2/c1-4-24(5-2)31(27,28)18-13-11-17(12-14-18)21(26)23-22-25(15-16-29-6-3)19-9-7-8-10-20(19)30-22/h7-14H,4-6,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDDVJLOHJCMQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CCOCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that exhibits potential biological activity due to its unique structural features. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H23N3O4S2, with a molecular weight of 433.54 g/mol. The structure includes a benzamide moiety linked to a benzo[d]thiazole and a diethylsulfamoyl group, which may facilitate interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O4S2 |
| Molecular Weight | 433.54 g/mol |
| Purity | Typically >95% |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties, indicating potential effectiveness against various pathogens.
- Anticancer Properties : The compound may exhibit anticancer activity, potentially inhibiting cell proliferation in cancer cell lines.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound could modulate inflammatory pathways, contributing to its therapeutic potential.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Enzyme Inhibition : The presence of the sulfamoyl group suggests that the compound may inhibit specific enzymes involved in metabolic pathways.
- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, particularly at the G2-M phase, which is critical for developing anticancer therapies.
- Reactive Oxygen Species (ROS) Scavenging : The compound may exhibit antioxidant properties by scavenging ROS, thereby protecting cells from oxidative stress.
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of related compounds, providing insights into potential effects:
- A study on benzothiazole derivatives indicated that modifications to their structure could enhance anticancer activity against Hep3B liver cancer cells, demonstrating a reduction in α-fetoprotein secretion and cell cycle arrest at G2-M phase .
- Research on sulfamoyl-containing compounds has highlighted their ability to inhibit bacterial growth and reduce inflammation in vitro.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (Z)-4-(N,N-dimethylsulfamoyl)... | Benzamide, Thiazole | Antimicrobial, Anti-inflammatory |
| Sulfamethoxazole | Sulfamoyl group | Antibacterial |
| Benzothiazole derivatives | Thiazole ring | Anticancer, Antimicrobial |
This comparison illustrates how variations in functional groups can influence biological activity, suggesting that this compound may possess unique properties not found in other compounds.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound differs from analogous benzamide derivatives in the nature of substituents on both the benzamide and benzo[d]thiazole rings. Key comparisons include:
Key Observations :
- Diethylsulfamoyl vs. Azepane Sulfonyl : The diethylsulfamoyl group in the target compound offers moderate steric bulk compared to the azepane sulfonyl group in , which may influence receptor binding due to its larger ring size.
- 3-(2-Ethoxyethyl) vs. 3-Propynyl : The 2-ethoxyethyl substituent in the target compound provides ether-based flexibility and moderate hydrophilicity, whereas the propynyl group in introduces alkyne reactivity and higher lipophilicity.
- Fluorine Substituents : The 4-fluoro substituent in enhances electronic effects (e.g., electron-withdrawing) and metabolic stability, a feature absent in the target compound.
Spectroscopic and Physicochemical Properties
IR Spectroscopy :
- The target compound’s benzamide C=O stretch is expected near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in . However, compounds with dual carbonyl groups (e.g., acetylated derivatives in ) show split peaks (1605–1719 cm⁻¹) due to conjugated carbonyl systems.
- The absence of νS-H (~2500–2600 cm⁻¹) in the target compound confirms the thione tautomer, analogous to 1,2,4-triazoles in .
NMR Data :
Thermal Stability :
- Melting points of analogous compounds vary widely (e.g., 160°C for vs. 290°C for acetylated derivatives in ), suggesting that substituents like acetyl groups enhance crystalline stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
